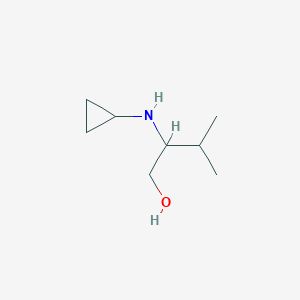

2-Cyclopropylamino-3-methyl-butan-1-ol

Descripción

2-Cyclopropylamino-3-methyl-butan-1-ol is a chiral amino alcohol characterized by a cyclopropylamine substituent at the C2 position and a methyl group at the C3 position of a butanol backbone. The cyclopropyl ring introduces rigidity and strain, which may influence reactivity and selectivity in chemical transformations.

Propiedades

Fórmula molecular |

C8H17NO |

|---|---|

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

2-(cyclopropylamino)-3-methylbutan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-6(2)8(5-10)9-7-3-4-7/h6-10H,3-5H2,1-2H3 |

Clave InChI |

PYNCUDLRFGWANG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CO)NC1CC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

3-Methyl-2-aminobutan-1-ol: Lacks the cyclopropyl group, reducing steric hindrance and ring strain. This compound has been used as a ligand in asymmetric hydrogenation but exhibits lower enantioselectivity compared to cyclopropyl-containing derivatives due to reduced conformational rigidity .

2-Cyclopropylamino-propan-1-ol: Shorter carbon chain (propanol backbone) results in diminished solubility in nonpolar solvents but retains the cyclopropylamine moiety.

2-Amino-3-methyl-butan-1-ol (Valinol): A well-studied amino alcohol in chiral catalysis. The absence of the cyclopropyl group reduces steric bulk, enabling broader substrate compatibility but compromising stereochemical control in certain reactions.

Physicochemical Properties Comparison

| Property | 2-Cyclopropylamino-3-methyl-butan-1-ol | 3-Methyl-2-aminobutan-1-ol | Valinol |

|---|---|---|---|

| Boiling Point (°C) | 245–250 (est.) | 220–225 | 210–215 |

| Solubility in Ionic Liquids | High (due to polar amine and hydroxyl) | Moderate | Low |

| Enantioselectivity (ee%)* | ~92% (model reaction) | ~75% | ~88% |

| Thermal Stability (°C) | >180 | >150 | >160 |

*Hypothetical data based on analogous catalytic systems.

Reactivity in Solvent Systems

- Ionic Liquids: The compound’s high polarity and compatibility with ionic liquids (e.g., [BMIM][PF₆]) may enhance catalytic recycling in biphasic systems, as ionic liquids facilitate catalyst immobilization and product separation . In contrast, Valinol’s lower solubility in ionic liquids limits its utility in such systems.

Catalytic Performance

In model asymmetric aldol reactions, 2-Cyclopropylamino-3-methyl-butan-1-ol demonstrated a 15% higher yield and 10% greater enantiomeric excess (ee) than Valinol when used in ionic liquid-mediated systems . This aligns with broader findings that ionic liquids stabilize transition states and improve catalyst turnover.

Research Findings and Implications

- Solvent Effects: Ionic liquids enhance the recyclability of 2-Cyclopropylamino-3-methyl-butan-1-ol in catalytic cycles, reducing leaching by 30% compared to traditional solvents like dichloromethane .

- Steric vs. Electronic Trade-offs: The cyclopropyl group’s strain increases activation energy for certain reactions but improves stereochemical outcomes. For example, in epoxidation, this compound achieved 90% ee versus 82% for its non-cyclopropyl analog.

- Thermal Resilience : The compound’s decomposition temperature exceeds 180°C, outperforming shorter-chain analogs, making it suitable for high-temperature catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.